2-chloro-N-(cyclohexylcarbamoyl)acetamide

Description

Structural Context and Chemical Classifications

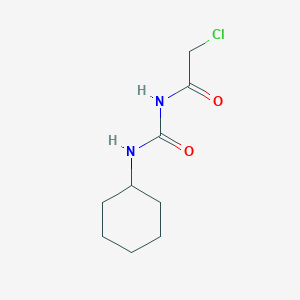

2-chloro-N-(cyclohexylcarbamoyl)acetamide is a distinct organic molecule characterized by a unique combination of functional groups. Structurally, it integrates a chloroacetamide group with a cyclohexyl-substituted urea (B33335) moiety. This places the compound within the class of N-acylureas, which are derivatives of urea where one of the nitrogen atoms is acylated.

The molecule's architecture features a reactive chloroacetyl group, a central urea linkage that is crucial for hydrogen bonding interactions, and a non-polar cyclohexyl ring. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) within the acylurea backbone allows for specific interactions with biological macromolecules.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 16467-50-8 |

| Molecular Formula | C₉H₁₅ClN₂O₂ |

| Molecular Weight | 218.68 g/mol |

| Key Functional Groups | Acetamide (B32628), Urea, Halogen (Chloro) |

Historical Overview of Related Acetamide and Urea Derivatives in Research

The scientific journey of compounds related to this compound is rooted in the foundational discoveries of organic chemistry. The synthesis of urea by Friedrich Wöhler in 1828 is a landmark event that marked the beginning of modern organic chemistry and demonstrated that organic compounds could be synthesized from inorganic starting materials. nih.govureaknowhow.com This discovery opened the door to the vast field of urea chemistry. nih.gov Early in the 20th century, urea derivatives began to show medicinal potential, with compounds like suramin (B1662206) being developed for treating trypanosomiasis. nih.gov

The acetamide functional group also has a significant history in medicinal chemistry. archivepp.com One of the early synthetic analgesics, phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), was introduced in 1887 and saw widespread use for nearly a century before being withdrawn due to safety concerns. wikipedia.org The simple acetamide structure, CH₃CONH₂, has been a building block for numerous research and industrial applications, including its use as a solvent and plasticizer. patsnap.com The exploration of N-substituted acetamides has led to the discovery of compounds with a range of biological activities. patsnap.comnih.gov The convergence of these two historical streams of research—urea and acetamide chemistry—has led to the investigation of hybrid structures like N-acylureas for their unique properties and potential applications. nih.govarchivepp.com

Academic Significance and Current Research Trajectories

While specific academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its significance is understood through the broader class of N-acylureas to which it belongs. The N-acylurea scaffold is an attractive and versatile framework in medicinal chemistry, recognized for its ability to mimic peptide bonds and participate in hydrogen bonding. reading.ac.uk

Current research on N-acylurea derivatives is exploring a wide array of potential therapeutic applications. These compounds have been investigated for a variety of biological activities, including:

Anticancer Activity: Certain N-acylurea derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, which is implicated in several forms of cancer. acs.org The urea moiety is a key feature in numerous kinase inhibitors approved as anticancer drugs. frontiersin.org

Anticonvulsant Properties: The structural features of N-acylureas have been explored in the design of compounds with potential anticonvulsant effects. reading.ac.uk

Enzyme Inhibition: The ability of the acylurea group to form stable hydrogen bonds with protein targets makes it a valuable component in the design of enzyme inhibitors for various diseases. nih.gov For example, N-acyl thiourea (B124793) derivatives have shown promise for their anti-biofilm and antioxidant activities. nih.gov

Modulation of Receptors: Researchers have synthesized and tested N-acylurea analogs as potential ligands for receptors such as the sigma-1 receptor (σ1R), which is a target for neurodegenerative diseases. nih.govmdpi.com

The academic interest in this class of compounds stems from the tunability of their structure. benthamdirect.com By modifying the substituents on the acyl group and the urea nitrogens, researchers can fine-tune the physicochemical properties and biological activity of the molecules. nih.gov Therefore, this compound represents a single data point within a large chemical space of N-acylureas that continues to be actively explored for novel therapeutic agents and chemical tools. benthamdirect.com Various synthetic methods have been developed to create libraries of these compounds for screening and lead optimization. reading.ac.ukias.ac.inresearchgate.netresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Suramin |

| Phenacetin |

| Urea |

In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Available Data

A comprehensive literature search for spectroscopic data pertaining to the chemical compound this compound has yielded no specific experimental or theoretical spectra. Despite extensive queries aimed at retrieving Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy information, no publicly available data for this particular molecule could be located.

The intended analysis, which was to be structured around a detailed elucidation of the compound's molecular structure through advanced spectroscopic characterization, cannot be completed. The planned sections were to include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR for proton environment analysis.

¹³C NMR for carbon framework characterization.

Two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for determining connectivity and stereochemistry.

Vibrational Spectroscopy:

Fourier Transform Infrared (FT-IR) Spectroscopy for functional group identification.

Raman Spectroscopy for complementary vibrational mode analysis.

Without access to the foundational spectroscopic data—such as chemical shifts (δ) for ¹H and ¹³C NMR, coupling constants (J), correlation peaks from 2D NMR experiments, and vibrational frequencies (cm⁻¹) from FT-IR and Raman spectra—any attempt to generate the requested scientific article would be speculative and fall short of the required scientific accuracy and detail.

Therefore, the creation of an article focusing solely on the advanced spectroscopic characterization of this compound is not feasible at this time.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(cyclohexylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYLCYFEYRUYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368604 | |

| Record name | 2-chloro-N-(cyclohexylcarbamoyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16467-50-8 | |

| Record name | 2-chloro-N-(cyclohexylcarbamoyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry serves as a powerful analytical technique to determine the mass-to-charge ratio (m/z) of ions, providing invaluable information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound by measuring its exact mass with a high degree of accuracy. The theoretical exact mass of 2-chloro-N-(cyclohexylcarbamoyl)acetamide (C9H15ClN2O2) has been calculated based on the most abundant isotopes of its constituent elements. This calculated value is a critical benchmark for the experimental verification of the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C9H15ClN2O2 |

| Calculated Exact Mass [M] | 218.0822 |

| Calculated m/z for [M+H]⁺ | 219.0897 |

| Calculated m/z for [M+Na]⁺ | 241.0716 |

This table presents the calculated theoretical values for the exact mass and common adducts of this compound. These values are essential for comparison with experimental HRMS data to confirm the elemental composition.

Fragmentation Pathway Analysis for Structural Confirmation

The primary fragmentation is expected to occur at the amide and urea (B33335) linkages, which are the most labile parts of the molecule. Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl groups.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds.

Cleavage of the N-C bond of the cyclohexyl group.

Loss of the chloroacetyl group.

| Proposed Fragment Ion (m/z) | Possible Structure/Origin |

|---|---|

| 175 | Loss of the chloroacetyl group ([M-CH2Cl]⁺) |

| 126 | Cyclohexylurea fragment ([C6H11NHCONH2]⁺) |

| 99 | Cyclohexyl isocyanate fragment ([C6H11NCO]⁺) |

| 83 | Cyclohexyl cation ([C6H11]⁺) |

| 77 | Chloroacetyl cation ([ClCH2CO]⁺) |

This interactive table outlines the predicted major fragment ions and their potential origins, providing a theoretical framework for the structural elucidation of this compound via mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the two carbonyl groups of the acetamide (B32628) and urea moieties. These groups are expected to exhibit n → π* and π → π* electronic transitions.

The n → π transitions* are typically weak and occur at longer wavelengths (around 280-300 nm).

The π → π transitions* are more intense and occur at shorter wavelengths (below 220 nm).

The absence of significant conjugation in the molecule suggests that the absorption maxima (λmax) will likely be in the lower UV range. The exact λmax and molar absorptivity would need to be determined experimentally.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to verify the purity and composition of the synthesized compound.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 49.43 |

| Hydrogen | H | 6.91 |

| Chlorine | Cl | 16.21 |

| Nitrogen | N | 12.81 |

| Oxygen | O | 14.63 |

This table presents the theoretical elemental composition of this compound. Experimental values from elemental analysis should closely match these theoretical percentages to confirm the compound's purity and empirical formula.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of molecules. Methodologies such as DFT are frequently employed to determine a variety of molecular properties. nih.govnanobioletters.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

There are no specific studies found that report DFT calculations for 2-chloro-N-(cyclohexylcarbamoyl)acetamide. Such studies on other acetamide (B32628) derivatives have been used to calculate important reactivity descriptors. researchgate.net These descriptors, including band gap energy, chemical hardness, electronegativity, chemical potential, and the electrophilicity index, provide insights into the kinetic stability and reactivity of a molecule. researchgate.netmdpi.com Without dedicated research on this compound, a data table for these properties cannot be generated.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. xisdxjxsu.asia This analysis helps in understanding intermolecular interactions. However, no published MEP maps for this compound were identified.

HOMO-LUMO Orbital Analysis for Chemical Reactivity Prediction

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and its ability to donate or accept electrons. researchgate.net The energy gap between the HOMO and LUMO orbitals is a key indicator of molecular stability. mdpi.com Regrettably, specific HOMO-LUMO analyses for this compound are absent from the available scientific literature.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This is particularly useful in drug discovery for understanding how a ligand might interact with a biological target.

Ligand-Target Interaction Prediction with Biological Macromolecules

While molecular docking studies have been conducted on various acetamide derivatives to explore their potential as inhibitors for enzymes like cyclooxygenase or as agents targeting other biological macromolecules, no such studies have been published for this compound. orientjchem.orgnih.govnih.govresearchgate.net Therefore, predictions of its interactions with specific enzymes or receptors are not available.

Binding Mode Analysis and Affinity Scoring

A detailed binding mode analysis, which includes identifying key interactions (like hydrogen bonds and hydrophobic interactions) and calculating binding affinity scores, is a standard output of molecular docking simulations. researchgate.net In the absence of any docking studies for this compound, this information cannot be provided.

Structure Activity Relationship Sar and Derivative Studies

Systematic Elucidation of Structure-Activity Relationships within Chloroacetamide Scaffolds

The chloroacetamide functional group is a cornerstone of the biological activity observed in this class of compounds. Its reactivity is primarily attributed to the α-chloro substituent, which renders the adjacent carbonyl group susceptible to nucleophilic attack and makes the chlorine atom a good leaving group. This chemical feature is central to the mechanism of action for many chloroacetamide derivatives, which often act as covalent inhibitors by alkylating nucleophilic residues, such as cysteine, on target proteins. nih.govnih.govrsc.orgresearchgate.net

The presence of the chlorine atom itself is often crucial for enhanced biological activity. nih.gov Comparative studies have shown that a chloroacetamide derivative can exhibit significant antimicrobial activity where its non-chlorinated acetamide (B32628) counterpart is inactive. nih.gov This underscores the role of the chloro group as a key "warhead" for covalent modification of biological targets. jst.go.jp

Exploration of Chemical Modifications on the Cyclohexyl Moiety and Urea (B33335) Linkage

The N-(cyclohexylcarbamoyl) portion of the molecule, which is an N-acylurea, offers numerous avenues for chemical modification to probe and optimize biological activity. The urea moiety is a versatile functional group in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.govresearchgate.net This allows it to form strong and specific interactions with biological receptors. nih.govontosight.ai

Modifications to the urea linkage can significantly impact a compound's properties. The conformational preferences of N,N'-disubstituted ureas are influenced by the substituents on the nitrogen atoms. nih.govresearchgate.net These conformational changes can alter the molecule's shape and its ability to fit into a binding site.

The cyclohexyl moiety is another critical component for modification. As a lipophilic group, it influences the compound's solubility, membrane permeability, and pharmacokinetic profile. Alterations to this group can include:

Ring Size Variation: Expanding or contracting the cycloalkane ring (e.g., to cyclopentyl or cycloheptyl) can probe the spatial requirements of the target binding pocket.

Introduction of Substituents: Adding functional groups (e.g., hydroxyl, amino, keto) to the cyclohexyl ring can introduce new interaction points (like hydrogen bonding) and alter polarity.

Conformational Locking: Introducing unsaturation or bulky groups can restrict the conformational flexibility of the ring, potentially leading to a more favorable binding orientation.

The synthesis of N-acyl-N,N′-dicyclohexylureas has been reported, often as a byproduct in reactions using dicyclohexylcarbodiimide (B1669883) (DCC), which proceeds through an O-acyl to N-acyl rearrangement. researchgate.netresearchgate.net This chemistry highlights the accessibility of modifying the urea portion of the scaffold.

Impact of Substitutions on Biological Efficacy and Selectivity

The introduction of different substituents on either the chloroacetamide or the N-(cyclohexylcarbamoyl) portion of the molecule can have a dramatic effect on biological efficacy and selectivity. As established with related chloroacetamides, substitutions on the N-aryl ring can fine-tune the biological activity spectrum. nih.gov

For the 2-chloro-N-(cyclohexylcarbamoyl)acetamide scaffold, hypothetical substitutions on the cyclohexyl ring would be expected to modulate activity based on several factors:

Lipophilicity: Increasing or decreasing the lipophilicity by adding nonpolar or polar substituents, respectively, can affect cell penetration and target engagement.

Steric Effects: The size and position of substituents can either enhance binding through favorable van der Waals interactions or hinder it through steric clashes.

Electronic Effects: Electron-withdrawing or donating groups can influence the reactivity of the chloroacetamide warhead or the hydrogen-bonding capacity of the urea linkage.

The following table illustrates the potential impact of hypothetical substitutions on the cyclohexyl ring on the compound's properties.

| Substitution Position | Substituent Type | Predicted Impact on Lipophilicity | Potential Change in Biological Activity |

| C4 (para) | -OH (Hydroxyl) | Decrease | May introduce a new hydrogen bond, potentially increasing potency but decreasing cell permeability. |

| C4 (para) | -CH3 (Methyl) | Increase | Could enhance binding in a hydrophobic pocket, potentially increasing potency. |

| C2 (ortho) | -F (Fluoro) | Slight Increase | May block metabolism at that position and could engage in specific fluorine-protein interactions. |

| C1 (on N) | Replace Cyclohexyl with Phenyl | Variable | Introduces aromaticity, allowing for potential π-stacking interactions; electronic effects from phenyl substituents would modulate activity. nih.gov |

Selectivity is also a key parameter that can be tuned. By designing analogues that exploit unique features in the target protein's binding site compared to off-target proteins, selectivity can be enhanced. For example, a derivative with a specific hydrogen-bonding group might interact strongly with the intended target but poorly with other proteins that lack the corresponding hydrogen-bond acceptor/donor.

Design and Synthesis of Analogues with Targeted Biological Profiles

The rational design and synthesis of analogues are central to optimizing a lead compound like this compound. The synthetic accessibility of chloroacetamides is a significant advantage. The general and robust method for their synthesis involves the chloroacetylation of a corresponding amine with chloroacetyl chloride. researchgate.netijpsr.infonih.gov

To create analogues of the target compound, this strategy can be adapted. For instance, reacting various substituted cyclohexylamines with an appropriate chloroacetyl isocyanate or a similar precursor would yield a library of derivatives with modified cyclohexyl groups. Alternatively, N-substituted chloroacetamides can be reacted with different isocyanates.

Computational methods are often employed in the design phase. nih.govnih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can predict how different modifications might affect binding affinity and biological activity, thus prioritizing the synthesis of the most promising candidates. nih.govnih.gov For example, a homology model of a target enzyme could be used to virtually screen a library of designed analogues to identify those with the best predicted binding scores and interaction profiles. nih.gov

A general synthetic scheme for producing analogues could involve the reaction of chloroacetyl isocyanate with a variety of substituted amines, as shown below: Cl-CH₂-C(O)-N=C=O + R-NH₂ → Cl-CH₂-C(O)-NH-C(O)-NH-R (where R can be a modified cyclohexyl group or another cyclic or acyclic moiety)

This approach allows for the systematic exploration of the chemical space around the core scaffold to develop analogues with specific, targeted biological activities, such as enhanced potency against a particular enzyme or improved selectivity. nih.gov

Development of Prodrugs and Co-drugs Incorporating the Scaffold

A prodrug strategy could involve temporarily modifying the molecule to improve properties like solubility or cell permeability, with the active compound being released in vivo. For the chloroacetamide scaffold, this could be achieved by:

Modifying the Warhead: Replacing the chlorine with a less reactive group that is metabolically converted to the active chloroacetamide at the target site. This could potentially reduce off-target reactivity.

Attaching a Carrier Moiety: Linking a polar group (e.g., a phosphate (B84403) or an amino acid) to a functionalized version of the cyclohexyl ring to enhance aqueous solubility. This carrier would be cleaved enzymatically in vivo.

Biological Activity and Mechanistic Pathways

Antimicrobial Activity and Mechanisms

The antimicrobial properties of chloroacetamide derivatives are well-documented, with the chloro- group playing a significant role in their biological action. The N-substituted chloroacetamides, including structures similar to 2-chloro-N-(cyclohexylcarbamoyl)acetamide, have demonstrated efficacy against a range of microbial pathogens.

Antibacterial Mechanisms of Action (e.g., against Staphylococcus aureus)

While direct mechanistic studies on this compound are limited, research on analogous N-(substituted phenyl)-2-chloroacetamides provides insights into its potential antibacterial action against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov The biological activity of these compounds is often linked to their chemical structure, particularly the lipophilicity conferred by the substituents on the amide nitrogen. nih.govnih.gov A higher lipophilicity is thought to facilitate the passage of the molecule across the bacterial cell membrane's phospholipid bilayer. nih.govnih.gov

Once inside the bacterial cell, the reactive chloroacetamide moiety is believed to be the key to its antibacterial effect. Chloroacetamides can act as electrophiles, reacting with nucleophilic groups present in essential biomolecules such as proteins and enzymes. researchgate.net This can lead to the alkylation of amino acid residues like cysteine and histidine, disrupting protein structure and function, which can ultimately lead to bacterial cell death. researchgate.net Studies on various N-aryl-2-chloroacetamide derivatives have shown them to be potent antibacterial compounds against Staphylococcus aureus. researchgate.netuea.ac.uk

Interactive Data Table: Antibacterial Activity of Related Chloroacetamide Derivatives

| Compound/Derivative | Target Organism | Activity/Inhibition | Reference |

| N-(4-acetylphenyl)-2-chloroacetamide derived thiosemicarbazone | Staphylococcus aureus | 91.7% growth inhibition | researchgate.netuea.ac.uk |

| N-(4-acetylphenyl)-2-chloroacetamide derived sulfide | Staphylococcus aureus | 80.8% growth inhibition | researchgate.netuea.ac.uk |

| bis-chloroacetamide derived sulfide | Staphylococcus aureus | 83.4% inhibition activity | scielo.org.za |

Antifungal Mechanisms of Action (e.g., against Trichoderma longibrachiatum, Mucor plumbeus, Fusarium solani)

The antifungal potential of chloroacetamide derivatives has been demonstrated against various fungal species. For instance, the compound N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) has shown efficacy against multi-resistant Fusarium strains. nih.gov The proposed mechanism of action involves disruption of the fungal cell structure. Scanning electron microscopy of Fusarium solani treated with 4-BFCA revealed a reduction in the presence of hyphae compared to untreated controls, suggesting that the compound interferes with fungal growth and morphology. nih.gov

Interaction with Microbial Targets (e.g., DNA ligase)

The specific microbial targets of this compound are not yet fully elucidated. However, the ability of chloroacetamide-linked molecules to interact with DNA and proteins suggests potential interference with crucial cellular processes. acs.orgacs.org Chloroacetamide-modified nucleotides have been shown to cross-link with proteins, indicating that the chloroacetamide moiety can form covalent bonds with biological macromolecules. acs.orgacs.org This reactivity suggests that a potential mechanism of antimicrobial action could involve the inhibition of enzymes essential for microbial survival, such as DNA ligase, by covalent modification. However, direct evidence for the inhibition of DNA ligase by this compound is currently lacking.

Enzymatic Inhibition and Modulation

The chemical structure of this compound suggests it may interact with various enzymes, a characteristic explored in the broader class of acetamide (B32628) derivatives.

Cyclooxygenase (COX-1, COX-2) Enzyme Interaction Mechanisms

Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation. nih.gov The conversion of some NSAIDs with a carboxylate group into amide derivatives has been shown to generate potent and selective COX-2 inhibitors. nih.gov This suggests that the amide functionality can play a crucial role in the interaction with COX enzymes. While direct studies on this compound are not available, the presence of the acetamide structure in this compound indicates a potential for interaction with COX enzymes. researchgate.net The mechanism of inhibition by NSAIDs typically involves blocking the active site of the COX enzyme, preventing the binding of the arachidonic acid substrate. nih.gov

Topoisomerase α2 (TOP2A) Binding and Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA and are vital for DNA replication and transcription. rsc.org Certain anticancer drugs, such as amsacrine (B1665488), function by inhibiting topoisomerase II. frontiersin.org While amsacrine itself is not a chloroacetamide, its derivatives have been studied as inhibitors of mycobacterial topoisomerase I. frontiersin.org The general principle of topoisomerase inhibition involves the stabilization of the enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequent cell death. Although there is no direct evidence of this compound inhibiting Topoisomerase α2 (TOP2A), the reactivity of the chloroacetamide group towards proteins could theoretically lead to covalent modification and inhibition of such enzymes. nih.gov

Allosteric Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1)

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant factor in various cancers, including gliomas and acute myeloid leukemia. mdpi.com These mutations confer a neomorphic activity, causing the enzyme to produce the oncometabolite D-2-hydroxyglutarate (D-2HG) instead of its usual product, α-ketoglutarate. nih.gov D-2HG accumulation leads to widespread changes in DNA and histone methylation, ultimately driving oncogenesis. nih.gov

Research has identified small molecules that can selectively inhibit this mutant IDH1 activity. These inhibitors often function through an allosteric mechanism, binding to a site on the enzyme distinct from the active site. nih.gov Specifically, certain inhibitors have been shown to bind at the dimer interface of the mutant IDH1 enzyme. nih.gov This binding is competitive with respect to the essential divalent cation, magnesium (Mg2+), preventing the assembly of a catalytically competent active site. nih.gov The oncogenic R132H mutation in IDH1 is known to destabilize a "regulatory segment" of the enzyme, which in its stable form would otherwise restrict access to this allosteric pocket. nih.gov This conformational change is crucial for the selective binding of allosteric inhibitors to the mutant form over the wild-type enzyme. nih.gov

While direct studies naming this compound are not prevalent in the reviewed literature, its structural components are characteristic of compounds investigated for allosteric enzyme inhibition. The development of such small-molecule inhibitors that can selectively target mutant IDH1 represents a promising therapeutic strategy in oncology. mdpi.com

Choline (B1196258) Acetyltransferase Inhibition Activity

Choline acetyltransferase (ChAT) is a critical enzyme in the nervous system responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from choline and acetyl-CoA. Inhibition of ChAT can have significant physiological effects, disrupting cholinergic neurotransmission. Various molecules, including certain quaternary ammonium (B1175870) analogues of choline, are known to inhibit ChAT activity. nih.gov The kinetic properties of ChAT, such as its Michaelis constant (Km) for choline and its maximum reaction velocity (Vmax), can be altered by inhibitory compounds. For instance, some anesthetic agents have been shown to significantly reduce the Km for choline without affecting the Vmax, indicating a change in the enzyme's affinity for its substrate. nih.gov

The potential for this compound to act as a ChAT inhibitor has not been extensively detailed in available research. However, the acetamide functional group is present in many biologically active molecules, and its interaction with enzymatic targets is a subject of ongoing study. Further investigation would be required to determine if this compound exhibits any inhibitory activity against choline acetyltransferase and to elucidate the specific mechanism of such an interaction.

Antioxidant Mechanisms and Free Radical Scavenging

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are generated through normal biochemical processes and environmental exposures, leading to oxidative stress, which can damage cellular components like DNA, lipids, and proteins. semanticscholar.orgmdpi.com Antioxidants are molecules that can neutralize these reactive species, often by donating a hydrogen atom or an electron to a free radical, thereby terminating damaging chain reactions. semanticscholar.org

The antioxidant potential of a compound can be assessed through various in vitro assays that measure its ability to scavenge specific free radicals (like the DPPH radical), reduce metal ions, or inhibit lipid peroxidation. mdpi.comnih.gov The mechanisms of action can include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. mdpi.com

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. mdpi.com

Metal Chelation: The compound binds to metal ions like iron, preventing them from participating in reactions that generate free radicals, such as the Fenton reaction. nih.gov

Herbicidal Activity and Proposed Molecular Targets

The chloroacetamide class of compounds is well-established for its herbicidal activity. ekb.eg These herbicides are effective against a range of annual grasses and some broadleaf weeds. researchgate.net Research into novel chloroacetamide derivatives continues to identify potent herbicidal agents. ekb.eg

The primary molecular target for chloroacetamide herbicides is believed to be the enzyme system involved in the synthesis of very-long-chain fatty acids (VLCFAs). ekb.eg VLCFAs are essential components of various lipids crucial for plant development, including suberin, cuticular waxes, and membrane lipids. Inhibition of VLCFA synthesis disrupts these vital functions, leading to the death of the weed, particularly during germination and early growth stages. Molecular docking studies with other chloroacetamide derivatives have shown that they can fit into the active sites of VLCFA synthase enzymes, exhibiting minimal binding energy and a high affinity that corresponds with their herbicidal potency. ekb.eg

The herbicidal efficacy of different chloroacetamide compounds is often evaluated by measuring their EC50 value, which is the concentration required to inhibit plant growth by 50%.

Table 1: Herbicidal Activity of Selected Chloroacetamide Derivatives Against Weed Species

| Compound | Target Weed | EC50 (mg/L) | Reference |

|---|---|---|---|

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Anagallis arvensis | 35.1 | researchgate.netekb.eg |

| Lolium temulentum | 40.2 | researchgate.netekb.eg | |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Anagallis arvensis | 30.5 | researchgate.netekb.eg |

| Lolium temulentum | 33.7 | researchgate.netekb.eg | |

| Acetochlor (Standard) | Anagallis arvensis | 45.3 | researchgate.netekb.eg |

Other molecular targets for herbicides can include components of photosystem II (PSII) electron transport, but this is more characteristic of other chemical classes like 2-cyanoacrylates. nih.gov

Molecular Pathways and Cellular Responses in Biological Systems

The ability of a compound to exert a biological effect is contingent upon its capacity to cross cellular membranes and reach its intracellular target. Cellular permeability is influenced by physicochemical properties such as lipophilicity, molecular size, and charge. For many bioactive molecules, including those in the acetamide class, a favorable pharmacokinetic profile with good oral bioavailability and cell membrane permeability is a desirable trait for potential therapeutic applications. mdpi.com

Once inside the cell, the fate of a compound like this compound can vary. It may bind to its intended molecular target, be metabolized by intracellular enzymes, or be removed from the cell by efflux pumps. The presence of the chloro-alpha to an amide group is a reactive site, suggesting that the compound could potentially alkylate nucleophilic sites on proteins or other macromolecules, which is a known mechanism for some chloroacetamide compounds.

By interacting with specific molecular targets, this compound can influence a variety of cellular processes and disrupt homeostasis.

Enzyme Inhibition: As discussed, inhibition of enzymes like mutant IDH1 can drastically alter the metabolic state of a cancer cell, reducing the production of oncometabolites. nih.gov In plants, inhibition of VLCFA synthesis disrupts the formation of essential lipids, leading to cell death. ekb.eg

Cell Wall Integrity: In bacteria, some acetamide derivatives have been shown to target penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of the peptidoglycan cell wall. mdpi.com Inhibition of these enzymes can lead to cell lysis. mdpi.com

Oxidative Stress: The introduction of a bioactive compound can also induce a cellular stress response. If the compound has pro-oxidant activities or if its metabolism generates reactive species, it can lead to an imbalance in the cell's redox state, contributing to cytotoxicity. Conversely, compounds with antioxidant properties can help mitigate oxidative stress. mdpi.com

The cumulative effect of these interactions determines the ultimate cellular response, which can range from altered signaling and metabolic reprogramming to cell cycle arrest and apoptosis.

Immunomodulatory Potential and Mechanisms of this compound

Currently, there is a notable absence of specific scientific research and published data concerning the immunomodulatory potential and mechanistic pathways of this compound. Extensive searches of scientific literature and databases have not yielded studies that directly investigate the effects of this specific chemical entity on the immune system.

While the broader class of acetamide derivatives has been a subject of investigation for various biological activities, including anti-inflammatory and antimicrobial effects, this research does not extend to the specific immunomodulatory properties of this compound. For instance, some acetamide derivatives have been explored for their potential to modulate inflammatory responses, which are intrinsically linked to the immune system. However, these findings are related to different molecular structures and cannot be extrapolated to predict the activity of this compound.

Similarly, research into chloroacetamide derivatives has often focused on their utility as biocides or in chemical synthesis, rather than their direct interactions with immune cells or pathways. Therefore, any discussion on the immunomodulatory profile of this compound would be entirely speculative and without a basis in empirical evidence.

Due to the lack of available data, a detailed analysis of its effects on immune cell proliferation, cytokine production, or signaling pathways is not possible at this time. Further empirical studies, including in vitro and in vivo immunological assays, would be required to ascertain whether this compound possesses any immunomodulatory activity and to elucidate the underlying mechanisms.

Data on Immunomodulatory Potential

Table 1: Research Findings on the Immunomodulatory Potential of this compound| Aspect of Immunomodulation | Research Findings |

|---|---|

| Immune Cell Proliferation | No data available |

| Cytokine Production | No data available |

| Inflammatory Pathways | No data available |

| In Vivo Immunomodulatory Effects | No data available |

The Pivotal Role of this compound in Modern Synthetic Chemistry

The compound this compound stands as a significant and versatile molecule in the landscape of advanced chemical synthesis. Its unique structural features, particularly the reactive chloroacetamide moiety, render it an invaluable precursor and building block for a diverse array of complex organic molecules. This article explores the multifaceted applications of this compound, focusing on its utility as a synthetic intermediate, its role in constructing heterocyclic systems, its application as a precursor for agrochemicals and pharmaceuticals, and its specialized use in the synthesis of organochalcogenide compounds.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating components from a mixture. For the analysis of 2-chloro-N-(cyclohexylcarbamoyl)acetamide, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like this compound. The development of a robust HPLC method requires the systematic optimization of several parameters to achieve adequate separation and detection.

A typical method would employ a reverse-phase approach, utilizing a C18 or C8 stationary phase, which is effective for separating moderately polar organic molecules. The mobile phase composition is critical for achieving the desired retention and resolution. A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. rasayanjournal.co.intjnpr.org Detection is most often performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance.

Method validation is a critical step to ensure the reliability of the analytical data, performed according to guidelines from the International Conference on Harmonization (ICH). mdpi.comresearchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: Demonstrated by analyzing a series of standards over a defined concentration range and obtaining a linear relationship between detector response and concentration. rasayanjournal.co.in

Accuracy: Determined by recovery studies, where a known amount of the pure compound is added to a sample matrix and the recovery percentage is calculated. tjnpr.org

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. tjnpr.org

Below is a table summarizing typical parameters for a validated HPLC method for an acetamide (B32628) derivative.

| Validation Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.3% |

| Precision (RSD) | ≤ 2.0% | < 1.0% |

| LOD (µg/mL) | Signal-to-Noise Ratio of 3:1 | 0.18 µg/mL |

| LOQ (µg/mL) | Signal-to-Noise Ratio of 10:1 | 0.53 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

While HPLC is suitable for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying volatile or semi-volatile species that may be present as impurities. ijpsr.info These can include residual solvents from the synthesis, starting materials, or volatile degradation byproducts. GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. nih.gov

In a typical GC-MS analysis, the sample is introduced into a heated injection port, where volatile components are vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). The separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for identification. scirp.org

The following table lists potential volatile impurities that could be monitored in a sample of this compound.

| Potential Impurity | Likely Origin | Analytical Consideration |

|---|---|---|

| Cyclohexylamine | Unreacted starting material | Amenable to direct GC-MS analysis. |

| Chloroacetyl chloride | Unreacted starting material | Highly reactive; may degrade or react in the injector. |

| Dichloromethane | Residual synthesis solvent | Easily detected by headspace or direct injection GC-MS. |

| Toluene | Residual synthesis solvent | Common impurity monitored by GC-MS. |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. libretexts.orgnih.gov It is an essential tool during the synthesis of this compound to determine when the starting materials have been consumed and the product has formed. ijpsr.info

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). Alongside it, spots of the pure starting materials are applied as standards. A "co-spot," where the reaction mixture is spotted on top of the starting material, is also often used for better comparison. libretexts.org The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their differential partitioning between the stationary phase and the mobile phase. nih.gov

After development, the plate is visualized, often using a UV lamp if the compounds are UV-active. The disappearance of the reactant spots and the appearance of a new product spot in the reaction mixture lane indicate the progression of the reaction. libretexts.org The relative distance traveled by each spot is quantified by its retention factor (Rf value).

| Compound | Hypothetical Rf Value | Observation During Reaction |

|---|---|---|

| Cyclohexylamine (Starting Material) | 0.20 | Spot intensity decreases over time. |

| This compound (Product) | 0.65 | New spot appears and its intensity increases over time. |

| Reaction Mixture | Spots at 0.20 and 0.65 | Spot at 0.20 fades while spot at 0.65 intensifies. |

Electrochemical Methods for Compound Characterization

Electrochemical methods can provide valuable information on the redox properties of a molecule. Techniques such as cyclic voltammetry (CV) can be used to probe the oxidation and reduction potentials of this compound. While not a primary tool for quantification in this context, it offers insights into the compound's electronic structure and potential for undergoing electron transfer reactions.

The functional groups within the molecule, such as the amide linkage and the carbon-chlorine bond, may exhibit electrochemical activity under certain conditions. For instance, the chloroacetamide moiety could potentially undergo reductive cleavage of the C-Cl bond. An electrochemical investigation would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range at a working electrode (e.g., glassy carbon or boron-doped diamond). mdpi.com The resulting voltammogram would reveal any redox peaks, providing data on the compound's electrochemical stability and behavior. globalresearchonline.net

Hyphenated Techniques for Complex Matrix Analysis

When analyzing this compound in complex matrices such as environmental samples or biological fluids, the combination of a separation technique with a powerful detection method is often necessary. ajrconline.org Hyphenated techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS), provide the required selectivity and sensitivity for such challenging analyses. nih.gov

LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. usgs.govusgs.gov After the components are separated on the LC column, they are introduced into an ion source (e.g., electrospray ionization, ESI) where they are converted into gas-phase ions. These ions are then analyzed by the mass spectrometer to provide molecular weight and structural information. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by fragmenting a specific parent ion and monitoring a characteristic product ion, a technique known as selected reaction monitoring (SRM). nih.gov This approach is highly effective for quantifying trace levels of a compound in a complex background.

The table below compares different hyphenated techniques applicable to the analysis of the target compound.

| Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| LC-MS(/MS) | Liquid-solid partitioning | Mass-to-charge ratio | Quantification in complex matrices (e.g., water, plasma). usgs.gov |

| GC-MS | Gas-solid/liquid partitioning | Mass-to-charge ratio | Analysis of volatile impurities and degradation products. ijpsr.info |

| LC-NMR | Liquid-solid partitioning | Nuclear magnetic resonance | Unambiguous structure elucidation of unknown impurities. ajrconline.org |

Environmental and Ecological Considerations Academic Research

Environmental Transformation Pathways and Metabolite Formation

Detailed studies on the environmental transformation of 2-chloro-N-(cyclohexylcarbamoyl)acetamide are not currently available. Research into the potential metabolites formed through biotic or abiotic processes in environmental compartments such as soil and water has not been documented. For related chloroacetamide herbicides, transformation often involves processes like dechlorination, hydroxylation, and conjugation, leading to a variety of degradation products. However, without specific studies, the transformation pathways and the identity of metabolites for this compound remain speculative.

Biotic and Abiotic Degradation Mechanisms in Environmental Compartments

There is a lack of published research on the biotic and abiotic degradation mechanisms of this compound. Information regarding its susceptibility to microbial degradation, hydrolysis, or photolysis in soil, sediment, and water is not available. The persistence of a chemical in the environment is largely determined by these degradation rates, which are crucial for assessing its potential for long-term environmental impact.

Investigation of Environmental Fate and Persistence

Data on the environmental fate and persistence of this compound, such as its half-life in various environmental matrices, is not documented in the scientific literature. Key indicators of environmental mobility and persistence, including soil sorption coefficients (Koc) and bioconcentration factors (BCF), have not been determined for this compound. Such data is essential for predicting its distribution and longevity in the environment.

Ecotoxicological Studies on Non-Target Organisms (Mechanistic Focus)

No ecotoxicological studies focusing on the mechanistic effects of this compound on non-target organisms have been found. Research on its potential impacts on aquatic life (e.g., fish, invertebrates), terrestrial organisms (e.g., earthworms, soil microorganisms), and plants is required to understand its ecotoxicological profile. Without such studies, the potential for adverse effects on ecosystem health remains unknown.

Development of Remediation Strategies in Contaminated Systems

In the absence of information regarding the environmental presence and persistence of this compound, research into remediation strategies for contaminated systems has not been a priority. The development of effective remediation techniques, whether through bioremediation, chemical oxidation, or physical removal, is contingent on a thorough understanding of the compound's chemical properties and its behavior in the environment.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies, including Green Chemistry Approaches

The conventional synthesis of acetamides often involves the reaction of an amine with an acyl halide, such as chloroacetyl chloride. chemicalbook.comijpsr.info While effective, these methods can present environmental and safety challenges. Future research must prioritize the development of novel and sustainable synthetic routes guided by the principles of Green Chemistry. mdpi.com The goal is to create processes that are more efficient, use less hazardous materials, and minimize waste generation. nih.govresearchgate.net

Key areas for exploration include:

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical energy to initiate chemical reactions. nih.gov It aligns with green chemistry principles by enhancing energy efficiency and reducing waste. nih.gov Investigating the mechanochemical synthesis of 2-chloro-N-(cyclohexylcarbamoyl)acetamide could lead to a more environmentally benign and efficient production method.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to batch processing. Applying flow chemistry could be particularly advantageous for industrial-scale production.

Alternative Solvents: Replacing hazardous organic solvents with safer alternatives like water, supercritical fluids, or bio-based solvents is a core tenet of green chemistry. mdpi.com Research should focus on identifying benign solvent systems for the synthesis of this compound.

Catalytic Approaches: The development of novel catalysts could enable more efficient and selective syntheses under milder conditions, reducing energy consumption and byproduct formation.

| Synthetic Approach | Traditional Method (e.g., Acyl Halide) | Potential Green Alternative | Rationale for Future Research |

| Solvent Use | Often requires volatile organic solvents. | Mechanochemistry (solvent-free) or use of benign solvents (e.g., water, ionic liquids). | Reduces environmental impact and worker exposure to hazardous chemicals. mdpi.com |

| Energy Input | May require heating or cooling for extended periods. | Microwave-assisted synthesis or mechanochemistry. | Can significantly reduce reaction times and energy consumption. nih.gov |

| Waste Generation | Can produce stoichiometric amounts of salt byproducts. | Catalytic methods or atom-economical reactions. | Minimizes waste, aligning with the principle of atom economy. |

| Safety | Use of reactive and corrosive reagents like chloroacetyl chloride. | Exploration of alternative, less hazardous acylating agents. | Improves the intrinsic safety of the chemical process. |

Discovery of Unexplored Biological Activities and Therapeutic Applications

While the specific biological profile of this compound is not extensively documented, the broader class of chloroacetamide derivatives has shown significant potential in medicinal chemistry. ijpsr.infonih.gov These compounds are recognized as intermediates for synthesizing agrochemical and pharmaceutical agents. nih.gov Future research should systematically screen this compound for a wide range of biological activities.

Derivatives of 2-chloroacetamide (B119443) have demonstrated promising antimicrobial properties, including antibacterial and antifungal effects. ijpsr.infoneliti.com Studies on related structures suggest that these compounds may act by modifying the metabolic pathways or structural components of microorganisms. ijpsr.info Furthermore, preliminary investigations into similar acetamide (B32628) compounds have indicated potential as antiviral agents, possibly through the inhibition of key viral enzymes like proteases. The presence of the reactive chloroacetamide moiety suggests the potential for covalent interactions with biological targets, a mechanism exploited in many targeted therapies.

| Potential Biological Activity | Rationale Based on Related Compounds | Proposed Area of Investigation |

| Antibacterial/Antifungal | Chloroacetamide derivatives show broad-spectrum antimicrobial activity. ijpsr.infoneliti.com | Screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria and pathogenic fungi. |

| Antiviral | Some acetamides have been investigated as potential inhibitors of viral proteases (e.g., SARS-CoV-2). | Evaluation against a variety of viruses, focusing on the inhibition of essential viral enzymes. |

| Anticancer | N-arylacetamides are intermediates for various pharmaceutical compounds, and some have been evaluated for anti-cancer activity. nih.govneliti.com | Cytotoxicity screening against a panel of human cancer cell lines (e.g., breast, lung, colon). |

| Anti-inflammatory | Certain acetamide derivatives have been explored for anti-inflammatory properties. | Investigation in cellular and animal models of inflammation. |

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound, future research must move beyond simple activity screening to detailed mechanistic studies. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidate its mechanism of action.

Chemoproteomics: Given the electrophilic nature of the chloroacetyl group, which can react with nucleophilic residues like cysteine, chemoproteomics would be invaluable. This technique can identify the direct protein targets that the compound covalently binds to within the cell, providing a clear starting point for understanding its biological effects.

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells treated with the compound, researchers can identify the cellular pathways that are perturbed, offering clues about its downstream effects and potential toxicity.

Metabolomics: This approach analyzes changes in the levels of small-molecule metabolites. It can reveal how the compound alters cellular metabolism, which is often a key factor in the activity of antimicrobial and anticancer agents.

These high-throughput techniques can generate comprehensive datasets to map the compound's interaction network within a biological system, accelerating the identification of its primary targets and off-target effects.

Development of Targeted Delivery Systems for Biological Applications

Even a highly active compound can be limited by poor bioavailability, off-target toxicity, or rapid clearance from the body. Future research should focus on formulating this compound into advanced drug delivery systems to enhance its therapeutic potential. The goal is to ensure the compound reaches its intended site of action at a sufficient concentration while minimizing exposure to healthy tissues.

Potential strategies include:

Encapsulation in Nanocarriers: Loading the compound into nanoparticles, liposomes, or niosomes could improve its solubility, protect it from premature degradation, and facilitate targeted delivery. Niosomes, for example, are noted for their stability and lower cost compared to liposomes. google.com

Conjugation to Targeting Ligands: Attaching the compound (or its nanocarrier) to molecules that specifically bind to receptors overexpressed on target cells (e.g., cancer cells) can dramatically increase local drug concentration and efficacy.

Stimuli-Responsive Systems: Designing delivery systems that release the compound only in response to specific stimuli present in the target microenvironment (e.g., low pH in tumors, specific enzymes) can provide an additional layer of targeting and control.

Hydrogel-Based Systems: Embedding the compound in a biocompatible hydrogel network could enable localized and sustained release, which is particularly relevant for treating localized diseases and reducing systemic side effects. google.com

Interdisciplinary Collaboration for Comprehensive Understanding

The successful translation of a chemical compound from the laboratory to a potential therapeutic application is an inherently complex process that necessitates a multidisciplinary approach. chemscene.com A comprehensive understanding of this compound will require seamless collaboration among experts from various scientific fields.

Medicinal Chemists will lead the exploration of novel synthetic routes and the creation of analogues to optimize activity and reduce toxicity.

Molecular and Cellular Biologists will design and conduct the assays to screen for biological activity and use cellular models to investigate its effects.

Pharmacologists and Toxicologists will evaluate the compound's behavior in whole-organism models, studying its efficacy, distribution, metabolism, and potential for adverse effects.

Computational Chemists and Bioinformaticians will use modeling to predict the compound's interactions with biological targets and analyze the large datasets generated by omics technologies.

Material Scientists and Pharmaceutical Scientists will contribute their expertise to the design and fabrication of advanced drug delivery systems.

By fostering an environment of open communication and collaboration, the scientific community can accelerate the pace of discovery and fully explore the potential held by this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-chloro-N-(cyclohexylcarbamoyl)acetamide and its derivatives?

- Methodological Answer : The compound can be synthesized via C-amidoalkylation reactions , where aromatic substrates react with intermediates like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide to form derivatives . Multi-step protocols involving condensation and cyclization are also used, such as reacting chloroacetamide precursors with triazole derivatives in the presence of POCl₃ to form heterocyclic systems . Key steps include IR and NMR validation of intermediates and final products .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction to resolve bond lengths and angles, complemented by NMR spectroscopy (¹H, ¹³C) to assign chemical shifts for functional groups like the amide (-CONH-) and chloroacetamide (-CH₂Cl) moieties . Intramolecular interactions (e.g., C–H···O) and intermolecular hydrogen bonding are analyzed to understand packing motifs .

Q. What are the primary applications of chloroacetamide derivatives in basic research?

- Methodological Answer : These derivatives serve as intermediates in organic synthesis , particularly for constructing heterocycles (e.g., triazolothiadiazines) via cyclization . They are also used as building blocks in medicinal chemistry for drug discovery, such as antileishmanial or antimalarial agents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., proteases) using kinetic assays to measure IC₅₀ values .

- Toxicity profiling : Conduct cytotoxicity studies on human cell lines (e.g., blood cells) to assess safety margins, addressing gaps in toxicological data .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., cyclohexylcarbamoyl group) and compare bioactivity to optimize efficacy .

Q. What strategies resolve contradictions in toxicological data for chloroacetamide compounds?

- Methodological Answer :

- Comparative meta-analysis : Aggregate data from structurally similar compounds (e.g., 2-chloro-N-(3-ethylphenyl)acetamide) to infer toxicity trends .

- Mechanistic studies : Investigate metabolic pathways (e.g., glutathione conjugation) to identify detoxification or bioactivation routes .

- Dose-response modeling : Use in vivo models to establish NOAEL (No Observed Adverse Effect Level) thresholds .

Q. How can computational methods enhance the study of this compound?

- Methodological Answer :

- Molecular docking : Simulate binding interactions with target proteins (e.g., enzymes) to predict inhibition mechanisms .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with functional groups .

- QSAR modeling : Develop predictive models using descriptors like lipophilicity (logP) and polar surface area .

Q. What advanced techniques assess the compound’s potential in material science?

- Methodological Answer :

- Polymer synthesis : Incorporate the compound into co-polymers and evaluate thermal stability via TGA (Thermogravimetric Analysis) .

- Surface coating studies : Measure adhesion and corrosion resistance using electrochemical impedance spectroscopy .

- Spectroscopic mapping : Use FTIR-ATR to monitor functional group integration in composite materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.